molecular formula C8H10N4 B3046952 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 132898-05-6

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B3046952
CAS No.: 132898-05-6
M. Wt: 162.19 g/mol
InChI Key: ARWZSXPEMUKYIQ-UHFFFAOYSA-N
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Description

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring The presence of methyl groups at positions 5 and 7 on the imidazole ring distinguishes it from other related compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another approach is the Wallach synthesis, which uses the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . The compound’s effects are mediated through the modulation of signaling pathways associated with these receptors, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: The parent compound without methyl substitutions.

    Imidazo[1,2-a]pyridine: A structural isomer with different ring fusion.

    Imidazo[4,5-c]pyridine: Another isomer with a distinct ring fusion pattern.

Uniqueness

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is unique due to the presence of methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to its unsubstituted or differently substituted analogs .

Properties

IUPAC Name

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-4-3-5(2)10-7-6(4)11-8(9)12-7/h3H,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWZSXPEMUKYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157838
Record name 3,5-Dimethyl-2,7,9-triazabicyclo(4.3.0)nona-2,4,8,10-tetraen-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132898-05-6
Record name 5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132898-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-2,7,9-triazabicyclo(4.3.0)nona-2,4,8,10-tetraen-8-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-2,7,9-triazabicyclo(4.3.0)nona-2,4,8,10-tetraen-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine
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Reactant of Route 6
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